![molecular formula C114H108N24O12 B6291447 Dodecabenzylbambus[6]uril CAS No. 1308315-95-8](/img/structure/B6291447.png)
Dodecabenzylbambus[6]uril
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecabenzylbambus6uril is a macrocyclic compound that belongs to the bambusuril family. These compounds are known for their ability to bind anions due to their unique structure, which consists of six glycoluril units connected by methylene bridges. Dodecabenzylbambus6uril, specifically, has twelve benzyl groups attached to the glycoluril units, enhancing its solubility in organic solvents and its ability to form stable complexes with various anions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecabenzylbambus6uril typically involves the condensation of 2,4-dibenzylglycoluril with formaldehyde under acidic conditions. The reaction proceeds through the formation of intermediate methylene-bridged glycoluril units, which then cyclize to form the macrocyclic structure. The reaction is usually carried out in a solvent such as chloroform, which helps to dissolve the reactants and facilitate the formation of the macrocycle .
Industrial Production Methods
While there is limited information on the industrial production of dodecabenzylbambus6uril, the synthesis methods used in research laboratories can be scaled up for industrial purposes. The key steps involve the preparation of the glycoluril monomers, their condensation with formaldehyde, and the purification of the resulting macrocycle. The use of automated synthesis equipment and continuous flow reactors can help to improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Dodecabenzylbambus6uril primarily undergoes complexation reactions with various anions. These reactions involve the formation of hydrogen bonds between the anions and the hydrogen atoms on the glycoluril units. The compound can also participate in substitution reactions, where the benzyl groups can be replaced with other functional groups to modify its properties .
Common Reagents and Conditions
The complexation reactions of dodecabenzylbambus6uril typically occur in organic solvents such as chloroform or methanol. Common reagents used in these reactions include halide salts (e.g., chloride, bromide, iodide) and other anionic species. The reactions are usually carried out at room temperature, although some may require mild heating to facilitate the formation of the complexes .
Major Products
The major products of the complexation reactions are the anionic complexes of dodecabenzylbambus6uril. These complexes are stabilized by multiple hydrogen bonds between the anions and the glycoluril units. The specific structure and stability of the complexes depend on the nature of the anion and the solvent used .
Scientific Research Applications
Dodecabenzylbambus6uril has a wide range of applications in scientific research due to its ability to bind anions selectively and strongly. Some of the key applications include:
Anion Sensing: The compound can be used as a sensor for detecting various anions in solution.
Anion Transport: Dodecabenzylbambusuril can facilitate the transport of anions across lipophilic membranes, which is useful in studies of ion transport and membrane permeability.
Hydrogel Preparation: The compound can be incorporated into hydrogels to enhance their properties, such as their ability to bind and release anions in a controlled manner.
Mechanism of Action
The mechanism by which dodecabenzylbambus6uril exerts its effects is primarily based on its ability to form stable complexes with anions. The compound’s macrocyclic structure creates a cavity that can accommodate anions, and the hydrogen atoms on the glycoluril units form hydrogen bonds with the anions. This interaction stabilizes the anionic complexes and enhances the compound’s selectivity for specific anions .
Comparison with Similar Compounds
Dodecabenzylbambus6uril is unique among bambusurils due to the presence of benzyl groups, which enhance its solubility in organic solvents and its ability to form stable complexes with anions. Similar compounds include:
- Dodecamethylbambus 6uril : This compound has methyl groups instead of benzyl groups, which makes it less soluble in organic solvents but still effective in binding anions .
- Biotin6uril : This compound contains biotin units and has a high affinity for inorganic anions, similar to dodecabenzylbambus6uril .
- Hemicucurbiturils : These macrocycles also bind anions but have a different structure compared to bambusurils .
Dodecabenzylbambus6uril stands out due to its enhanced solubility and stability, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
(4S,8R,12S,16R,20S,24R,28S,32R,36S,40R,44S,48R)-5,7,13,15,21,23,29,31,37,39,45,47-dodecabenzyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47-tetracosazatridecacyclo[41.5.1.13,9.111,17.119,25.127,33.135,41.04,8.012,16.020,24.028,32.036,40.044,48]tetrapentacontane-6,14,22,30,38,46,49,50,51,52,53,54-dodecone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C114H108N24O12/c139-103-115(61-79-37-13-1-14-38-79)91-92(116(103)62-80-39-15-2-16-40-80)128-74-130-95-96(120(66-84-47-23-6-24-48-84)105(141)119(95)65-83-45-21-5-22-46-83)132(111(130)147)76-134-99-100(124(70-88-55-31-10-32-56-88)107(143)123(99)69-87-53-29-9-30-54-87)136(113(134)149)78-138-102-101(125(71-89-57-33-11-34-58-89)108(144)126(102)72-90-59-35-12-36-60-90)137(114(138)150)77-135-98-97(121(67-85-49-25-7-26-50-85)106(142)122(98)68-86-51-27-8-28-52-86)133(112(135)148)75-131-94-93(129(110(131)146)73-127(91)109(128)145)117(63-81-41-17-3-18-42-81)104(140)118(94)64-82-43-19-4-20-44-82/h1-60,91-102H,61-78H2/t91-,92+,93+,94-,95-,96+,97+,98-,99-,100+,101+,102- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDQZQAFBLCFDX-UGQLRSLGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2C3C(N(C2=O)CN4C5C(N(C4=O)CN6C7C(N(C6=O)CN8C9C(N(C8=O)CN2C4C(N(C2=O)CN2C6C(N1C2=O)N(C(=O)N6CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N4CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N9CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N7CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N5CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N3CC1=CC=CC=C1)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1N2[C@H]3[C@@H](N(C2=O)CN4[C@H]5[C@@H](N(C4=O)CN6[C@H]7[C@@H](N(C6=O)CN8[C@H]9[C@@H](N(C8=O)CN2[C@H]4[C@@H](N(C2=O)CN2[C@H]6[C@@H](N1C2=O)N(C(=O)N6CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N4CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N9CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N7CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N5CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N3CC1=CC=CC=C1)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C114H108N24O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2006.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
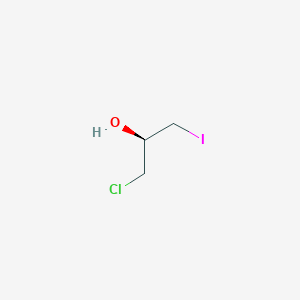
![tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate](/img/structure/B6291369.png)
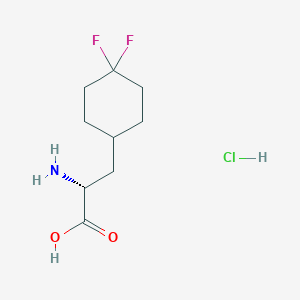
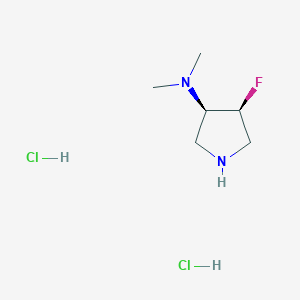
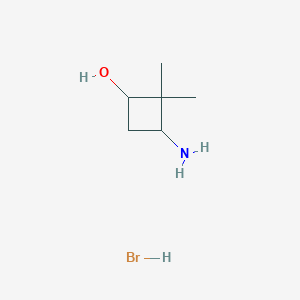
![tert-butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate](/img/structure/B6291415.png)
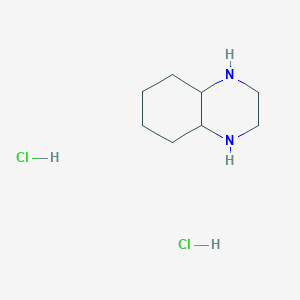
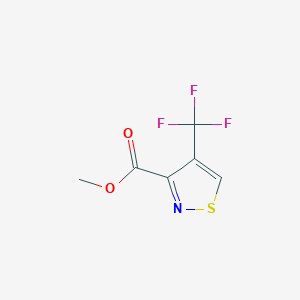
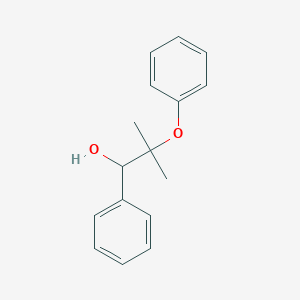
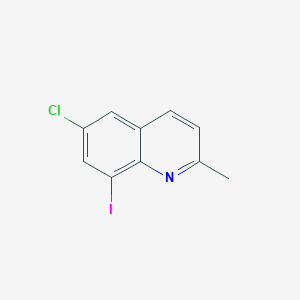
![(3aR,3a'R,8aS,8a'S)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6291445.png)
![[S(R)]-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B6291455.png)
![4,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B6291460.png)
![tert-Butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate](/img/structure/B6291466.png)
